

Spectroscopic and Structural Elucidation of 5-Vinyl-1H-tetrazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-vinyl-1H-tetrazole

Cat. No.: B1266350

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This technical guide provides an in-depth overview of the spectroscopic data for **5-vinyl-1H-tetrazole**, a molecule of significant interest for the development of nitrogen-rich polymers and as a reagent in medicinal chemistry. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Analysis

The structural identity and purity of synthesized **5-vinyl-1H-tetrazole** have been confirmed through a comprehensive analysis involving NMR, IR, and high-resolution mass spectrometry. The quantitative data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded to elucidate the carbon-hydrogen framework of the molecule.

Table 1: ^1H NMR Spectroscopic Data for **5-Vinyl-1H-tetrazole**^[1]

Chemical Shift (δ , ppm)	Multiplicity & Coupling Constant (J, Hz)	Number of Protons	Assignment
16.00	s (singlet)	1H	N-H (tetrazole ring)
6.80 - 6.86	dd (doublet of doublets), J = 17.8, 11.3	1H	=C-H (vinyl)
6.24 - 6.27	dd (doublet of doublets), J = 17.8, 0.9	1H	=CH ₂ (vinyl, trans)
5.80 - 5.83	dd (doublet of doublets), J = 11.3, 0.9	1H	=CH ₂ (vinyl, cis)

Table 2: ^{13}C NMR Spectroscopic Data for **5-Vinyl-1H-tetrazole**[1]

Chemical Shift (δ , ppm)	Assignment
154.10	C5 (tetrazole ring)
125.16	=C-H (vinyl)
120.37	=CH ₂ (vinyl)

Infrared (IR) Spectroscopy

The IR spectrum provides information on the functional groups present in the molecule. Key vibrational modes are detailed below.

Table 3: Key IR Absorption Bands for **5-Vinyl-1H-tetrazole** (KBr Pellet)[1]

Wavenumber (cm ⁻¹)	Assignment
2872.13, 2924.2, 2998.5	C-H stretching vibrations of the vinyl group
1645.3	C=C stretching of the vinyl fragment
1559.51	Symmetric CH-CH ₂ deformation
1371.45	Symmetric CH-CH ₂ deformation
1050.3 - 1248.0	Tetrazole ring stretching vibrations
962.5	Tetrazole ring bending vibrations
935.5	CH ₂ torsional vibrations
781.2	Vinyl fragment and ring torsional vibrations

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was used to confirm the elemental composition, and tandem MS (MS/MS) was employed to study its fragmentation pattern.

Table 4: High-Resolution and Tandem Mass Spectrometry Data for **5-Vinyl-1H-tetrazole**[1]

Ion	m/z (Experimental)	m/z (Theoretical)	Description
[M+H] ⁺	97.05087	97.05087	Protonated molecular ion
Fragment 1	69	-	Product ion from elimination of N ₂
Fragment 2	54	-	Product ion from elimination of HN ₃

Experimental Protocols

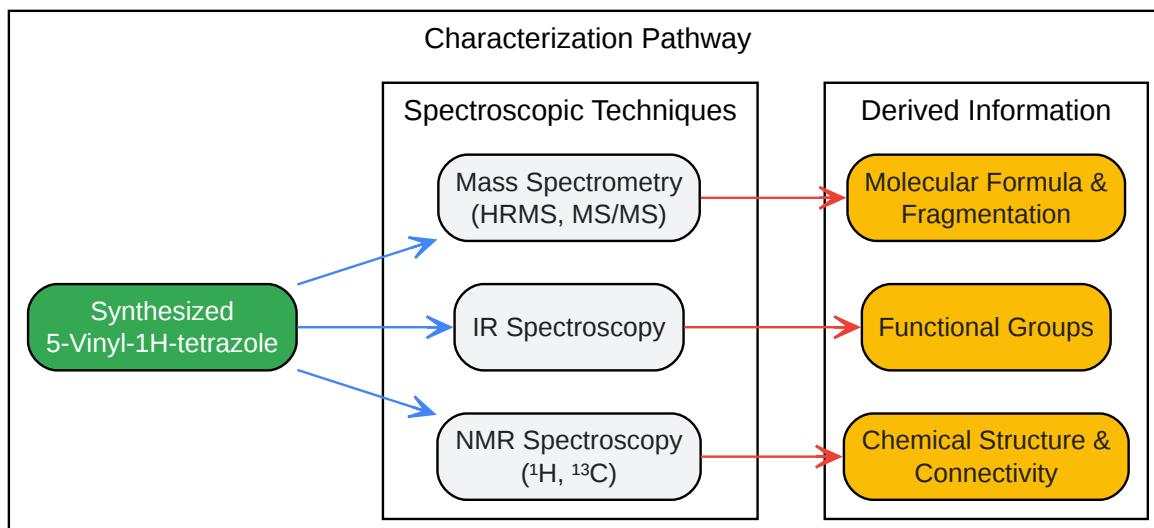
The data presented in this guide were obtained using the following methodologies.

Synthesis of **5-Vinyl-1H-tetrazole**[1]

The synthesis of **5-vinyl-1H-tetrazole** was achieved via a two-stage method.

- Stage 1: 5-(β -dimethylaminoethyl)tetrazole was prepared through the 1,3-dipolar cycloaddition of dimethylammonium azide to β -dimethylaminopropionitrile in dimethylformamide (DMF).
- Stage 2: The resulting intermediate underwent exhaustive alkylation of the terminal dimethylamino group in an aqueous solution, followed by elimination to yield the vinyl group.

Purification: The crude product was purified by crystallization. The compound was dissolved in chloroform at a temperature not exceeding 50°C, followed by hot filtration. The colorless crystals obtained upon cooling were filtered under vacuum and dried.



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References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
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Phone: (601) 213-4426
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